molecular formula C17H18N2O2S2 B5308651 N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide]

N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide]

Cat. No. B5308651
M. Wt: 346.5 g/mol
InChI Key: PGOCZICMAHZTNZ-CDJQDVQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide], also known as PTA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. PTA is a member of the acrylamide family, which has been extensively studied for its biological and chemical properties.

Mechanism of Action

The mechanism of action of N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide] is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide] has been shown to have anticancer properties in vitro and in vivo. In vitro studies have demonstrated that N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide] inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide] inhibits tumor growth and metastasis in mouse models of breast cancer and melanoma. N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide] has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide] is its high purity and high yield synthesis method. This allows for reproducible results in lab experiments. However, one limitation of N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide] is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide]. One direction is to further investigate its anticancer properties and its potential use as a cancer drug. Another direction is to explore its use in materials science and catalysis. Additionally, the development of new synthesis methods for N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide] that improve its solubility and yield could also be an area of future research.

Synthesis Methods

N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide] can be synthesized using a two-step process. The first step involves the reaction of 2-bromoethanol with thioacetamide to produce 2-(2-thienyl)ethanethiol. The second step involves the reaction of 2-(2-thienyl)ethanethiol with acryloyl chloride to produce N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide]. This method has been reported to yield high purity and high yields of N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide].

Scientific Research Applications

N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide] has been studied for its potential applications in various fields, including medicine, materials science, and catalysis. In medicine, N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide] has been shown to have anticancer properties and has been studied as a potential drug candidate for the treatment of cancer. In materials science, N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide] has been used as a building block for the synthesis of novel polymers and materials. In catalysis, N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide] has been used as a catalyst for various chemical reactions.

properties

IUPAC Name

(E)-3-thiophen-2-yl-N-[2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-13(19-17(21)9-7-15-5-3-11-23-15)12-18-16(20)8-6-14-4-2-10-22-14/h2-11,13H,12H2,1H3,(H,18,20)(H,19,21)/b8-6+,9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOCZICMAHZTNZ-CDJQDVQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=CS1)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=CS1)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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